4-[(3-Bromophenyl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one
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Overview
Description
4-(3-Bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered ring structures containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of a bromobenzylidene group and a chloromethyl group attached to the isoxazole ring. Isoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide. This reaction is often catalyzed by copper(I) or ruthenium(II) catalysts.
Introduction of the Bromobenzylidene Group: The bromobenzylidene group can be introduced through a condensation reaction between an aldehyde and a bromobenzyl halide in the presence of a base.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced through a halogenation reaction using reagents such as thionyl chloride or phosphorus trichloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The bromobenzylidene and chloromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the bromobenzylidene or chloromethyl groups.
Scientific Research Applications
4-(3-Bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-(3-Bromobenzylidene)-3-methylisoxazol-5(4H)-one: Similar structure but lacks the chloromethyl group.
4-(3-Chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one: Similar structure but has a chlorobenzylidene group instead of a bromobenzylidene group.
4-(3-Bromobenzylidene)-3-(hydroxymethyl)isoxazol-5(4H)-one: Similar structure but has a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
4-(3-Bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one is unique due to the presence of both bromobenzylidene and chloromethyl groups, which can impart distinct chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s potential as a versatile building block for the synthesis of novel derivatives with diverse applications.
Properties
IUPAC Name |
4-[(3-bromophenyl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO2/c12-8-3-1-2-7(4-8)5-9-10(6-13)14-16-11(9)15/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFMKLDHECOPIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C2C(=NOC2=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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